Extended Spacer Architecture: Chain Length Comparison versus Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
The target compound contains two CH2-O-CH2 (methyleneoxy) units flanking an additional glycine residue (CH2-O-CH2-Gly-CH2-O-CH2), yielding an extended spacer arm compared to the simpler analog Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, which contains only a single CH2-O-CH2 unit . This structural difference increases the molecular weight from 735.78 g/mol (C40H41N5O9) to 879.91 g/mol (C45H49N7O12) and adds approximately 4-6 Å of linear extension, estimated from bond length considerations of the additional Gly and methyleneoxy units . The extended spacer reduces steric hindrance during maleimide-thiol conjugation to the antibody and during subsequent protease access to the GGFG cleavage site [1].
| Evidence Dimension | Molecular weight and spacer composition |
|---|---|
| Target Compound Data | MW 879.91 g/mol; contains two CH2-O-CH2 units with intervening Gly |
| Comparator Or Baseline | Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz; MW 735.78 g/mol; contains single CH2-O-CH2 unit |
| Quantified Difference | MW difference = 144.13 g/mol (equivalent to ~1 additional Gly-CH2-O-CH2 unit) |
| Conditions | Calculated from molecular formula (Target: C45H49N7O12; Comparator: C40H41N5O9) |
Why This Matters
The extended spacer length influences payload positioning and protease accessibility in the final ADC construct, which may affect drug-to-antibody ratio (DAR) homogeneity and lysosomal payload release efficiency.
- [1] Jain N, Smith SW, Ghone S, Tomczuk B. Current ADC Linker Chemistry. Pharm Res. 2015;32(11):3526-3540. View Source
